2-(2-Bromophenyl)-2-(methylamino)acetic acid hydrochloride
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Overview
Description
2-(2-Bromophenyl)-2-(methylamino)acetic acid hydrochloride is an organic compound that belongs to the class of phenylacetic acids. This compound is characterized by the presence of a bromine atom attached to the phenyl ring and a methylamino group attached to the acetic acid moiety. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-2-(methylamino)acetic acid hydrochloride typically involves the following steps:
Acetylation: The acetic acid moiety can be introduced through a Friedel-Crafts acylation reaction using acetyl chloride (CH3COCl) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)-2-(methylamino)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form alcohols or amines.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted phenylacetic acids.
Scientific Research Applications
2-(2-Bromophenyl)-2-(methylamino)acetic acid hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)-2-(methylamino)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The bromine atom and methylamino group may play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenyl)-2-(methylamino)acetic acid hydrochloride
- 2-(2-Fluorophenyl)-2-(methylamino)acetic acid hydrochloride
- 2-(2-Iodophenyl)-2-(methylamino)acetic acid hydrochloride
Comparison
Compared to its analogs, 2-(2-Bromophenyl)-2-(methylamino)acetic acid hydrochloride may exhibit unique properties due to the presence of the bromine atom, which can influence its reactivity, biological activity, and physicochemical properties. The bromine atom’s size and electronegativity can affect the compound’s interactions with other molecules, making it distinct from its chloro, fluoro, and iodo counterparts.
Properties
Molecular Formula |
C9H11BrClNO2 |
---|---|
Molecular Weight |
280.54 g/mol |
IUPAC Name |
2-(2-bromophenyl)-2-(methylamino)acetic acid;hydrochloride |
InChI |
InChI=1S/C9H10BrNO2.ClH/c1-11-8(9(12)13)6-4-2-3-5-7(6)10;/h2-5,8,11H,1H3,(H,12,13);1H |
InChI Key |
JWYGOKXVNRBESP-UHFFFAOYSA-N |
Canonical SMILES |
CNC(C1=CC=CC=C1Br)C(=O)O.Cl |
Origin of Product |
United States |
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